molecular formula C16H23N3O2 B2795860 N-cyclohexyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide CAS No. 2034250-05-8

N-cyclohexyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2795860
CAS No.: 2034250-05-8
M. Wt: 289.379
InChI Key: AHELRNQLCIOQLX-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with a cyclohexyl group and a pyridin-4-yloxy group

Scientific Research Applications

N-cyclohexyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Pyrrolidine derivatives are of interest in drug discovery due to their presence in many biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.

    Attachment of the Pyridin-4-yloxy Group: The pyridin-4-yloxy group can be attached through an etherification reaction involving pyridin-4-ol and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-3-(pyridin-3-yloxy)pyrrolidine-1-carboxamide
  • N-cyclohexyl-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide
  • N-cyclohexyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide

Uniqueness

N-cyclohexyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the pyridin-4-yloxy group, in particular, contributes to its potential as a versatile scaffold for drug discovery and materials science applications.

Properties

IUPAC Name

N-cyclohexyl-3-pyridin-4-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-16(18-13-4-2-1-3-5-13)19-11-8-15(12-19)21-14-6-9-17-10-7-14/h6-7,9-10,13,15H,1-5,8,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHELRNQLCIOQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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